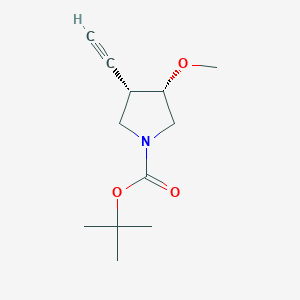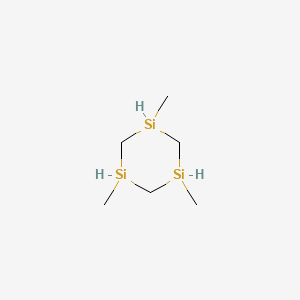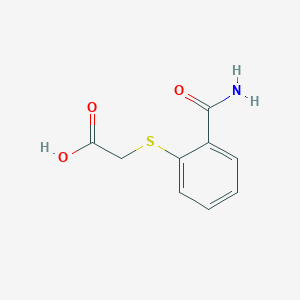
Bis(1H-tetrazole-5-yl)methanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-(1H-tetrazol-5-yl)-methanone oxime is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the tetrazole ring imparts unique properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-(1H-tetrazol-5-yl)-methanone oxime typically involves the reaction of sodium azide with malononitrile to form di-(1H-tetrazol-5-yl)methane, which is then further reacted to introduce the oxime group. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for di-(1H-tetrazol-5-yl)-methanone oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
Di-(1H-tetrazol-5-yl)-methanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the tetrazole ring, leading to a wide range of derivatives.
科学研究应用
Di-(1H-tetrazol-5-yl)-methanone oxime has several scientific research applications:
Chemistry: It is used as a ligand in the formation of coordination complexes with transition metals. .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and as a precursor for other chemical compounds
作用机制
The mechanism by which di-(1H-tetrazol-5-yl)-methanone oxime exerts its effects is largely dependent on its interaction with other molecules. The tetrazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various chemical reactions. The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
Di-(1H-tetrazol-5-yl)methane: This compound lacks the oxime group but shares the tetrazole ring structure. .
Tetrazole: The parent compound of the tetrazole ring, used in various chemical reactions and as a building block for more complex molecules.
Methanone oxime: A simpler compound that contains the oxime group but lacks the tetrazole ring. It is used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Di-(1H-tetrazol-5-yl)-methanone oxime is unique due to the combination of the tetrazole ring and the oxime group. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
属性
分子式 |
C3H3N9O |
|---|---|
分子量 |
181.12 g/mol |
IUPAC 名称 |
N-[bis(2H-tetrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12) |
InChI 键 |
TXRZKHCSOAABIP-UHFFFAOYSA-N |
规范 SMILES |
C1(=NNN=N1)C(=NO)C2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)



![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

